N-(2-acetylphenyl)methanesulfonamide

Description

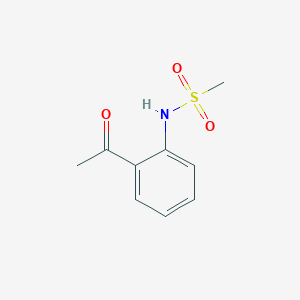

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGKSJBYJPWYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Comparative Analysis of N-(2-acetylphenyl) and N-(4-acetylphenyl) Methanesulfonamide

Executive Summary

In medicinal chemistry and organic synthesis, the regioisomerism of sulfonamido-acetophenones presents a textbook case of how structural positioning dictates physicochemical properties and reactivity. N-(2-acetylphenyl)methanesulfonamide (Ortho isomer) and N-(4-acetylphenyl)methanesulfonamide (Para isomer) are not merely positional isomers; they represent two distinct functional archetypes.

The Ortho isomer functions as a "conformational lock," utilizing intramolecular hydrogen bonding to create a pseudo-heterocyclic lipophilic unit. In contrast, the Para isomer acts as a "linear connector," facilitating intermolecular networks and serving as a critical pharmacophore for COX-2 inhibition. This guide dissects these differences to aid researchers in scaffold selection and synthetic planning.

Part 1: Structural & Electronic Analysis

The divergence in properties between these two compounds is driven almost entirely by the nature of the hydrogen bonding interactions available to the sulfonamide (-NH-SO₂Me) and acetyl (-COMe) groups.

The Ortho Effect: Intramolecular "Locking"

In N-(2-acetylphenyl)methanesulfonamide, the proximity of the carbonyl oxygen to the sulfonamide proton facilitates a thermodynamically favorable intramolecular hydrogen bond .

-

Mechanism: Formation of a planar, 6-membered pseudo-ring system.

-

Consequence: This "locks" the molecule into a specific conformation, masking the polarity of both the NH and C=O groups. This results in lower melting points and increased solubility in non-polar solvents (lipophilicity).

-

NMR Signature: The participating NH proton is significantly deshielded, typically shifting downfield (>10 ppm) compared to free sulfonamides.

The Para Effect: Intermolecular Networking

In N-(4-acetylphenyl)methanesulfonamide, the functional groups are spatially isolated.

-

Mechanism: The molecule acts as both a hydrogen bond donor (NH) and acceptor (C=O) on opposite ends, promoting the formation of extended intermolecular polymeric chains or sheets in the crystal lattice.

-

Consequence: High lattice energy, resulting in a significantly higher melting point and lower solubility in non-polar media.

Visualization of H-Bonding Topologies

Caption: Topologies of Hydrogen Bonding. The Ortho isomer forms discrete units (blue), while the Para isomer forms continuous networks (red).

Part 2: Physicochemical Characterization

The structural differences manifest clearly in quantitative physical data. The melting point discrepancy is the most immediate indicator of the isomeric identity.

| Property | N-(2-acetylphenyl)methanesulfonamide (Ortho) | N-(4-acetylphenyl)methanesulfonamide (Para) |

| CAS Number | 5317-80-6 | 5317-89-5 |

| Melting Point | 88 – 89 °C | 161 – 163 °C |

| H-Bond Type | Intramolecular (Discrete) | Intermolecular (Network) |

| ¹H NMR (NH) | Deshielded (Downfield shift, >11 ppm typical) | Standard Sulfonamide (9.5 - 10.5 ppm) |

| Solubility | Higher in CHCl₃, DCM, Toluene | Lower in non-polar; requires polar aprotic (DMSO/DMF) |

| Crystal Habit | Often needles or oils that crystallize slowly | Robust prisms or plates |

Technical Insight: The ~74°C difference in melting point validates the strength of the intermolecular lattice forces in the para-isomer versus the discrete molecular packaging of the ortho-isomer.

Part 3: Synthetic Protocols

While both compounds are synthesized via sulfonylation of the corresponding aminoacetophenone, the workup procedures differ due to solubility profiles.

General Reaction Scheme

Reagents: Aminoacetophenone (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq), Pyridine (Solvent/Base). Conditions: 0°C to RT, 2-4 hours.

Detailed Workflow

Caption: Synthetic workflow distinguishing workup procedures based on solubility profiles.

Protocol Notes:

-

Ortho-Isomer Nuance: Upon quenching with acid, the ortho-isomer may form a sticky oil or gum due to its lower melting point and lipophilicity. Extraction with Dichloromethane (DCM) followed by drying and evaporation is preferred over simple filtration.

-

Para-Isomer Nuance: The para-isomer typically precipitates as a clean solid immediately upon acidification. Simple vacuum filtration and washing with water is usually sufficient for >95% purity.

Part 4: Reactivity & Biological Applications

The "Reactivity" of these isomers diverges sharply. The ortho-isomer is a reactive scaffold , while the para-isomer is a stable pharmacophore .

Ortho-Isomer: Cyclization & Heterocycle Synthesis

The proximity of the acetyl methyl group and the sulfonamide nitrogen allows for cyclization reactions, often used to generate cinnoline or indole derivatives.

-

Friedländer-type condensations: The acetyl group can condense with adjacent amino groups (generated via hydrolysis or reduction) to form quinolines.

-

Intramolecular Alkylation: Under basic conditions, the sulfonamide nitrogen can attack the alpha-carbon of the acetyl group (if halogenated) or participate in rearrangement reactions.

Para-Isomer: COX-2 Inhibition & SAR

The 4-methanesulfonylphenyl motif is a classic pharmacophore for COX-2 selective inhibitors (e.g., Rofecoxib, Celecoxib analogues).

-

Mechanism: The para-sulfonamide group inserts into the hydrophilic side pocket of the COX-2 enzyme active site (Arg513/His90).

-

SAR Requirement: Linearity is key. The ortho-isomer is generally inactive or significantly less potent against COX-2 because the steric bulk and "bent" conformation prevent entry into the selectivity pocket.

Caption: Divergent utility pathways. Ortho serves as a synthetic precursor; Para serves as a bioactive end-point.

References

-

Crystal Structure & H-Bonding: Saravanan, R. R., et al. "N-(2-Acetylphenyl)benzenesulfonamide." Acta Crystallographica Section E, vol. 65, no. 9, 2009. Link

-

Synthesis & Reactivity: BenchChem Protocols. "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide." Link

- COX-2 Biological Activity: Zarghi, A., et al. "Design and synthesis of new 1,3-diphenyl-2-propene-1-one derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 19, 2009. (Contextual grounding for 4-sulfonylphenyl pharmacophore).

-

Physicochemical Data (Para): Thermo Fisher Scientific. "Methanesulfonamide, N-(4-acetylphenyl)- Product Specifications." Link

-

Physicochemical Data (Ortho): ChemicalBook. "N-(2-Acetylphenyl)methanesulfonamide Properties and Melting Point." Link

Technical Profile: N-(2-Acetylphenyl)methanesulfonamide (CID 21306)

Here is the in-depth technical guide for N-(2-acetylphenyl)methanesulfonamide (CID 21306).

A Versatile Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

N-(2-Acetylphenyl)methanesulfonamide (PubChem CID 21306; CAS 5317-80-6) is a disubstituted aniline derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indazoles , indoles , and quinolines . Characterized by an ortho-acetyl group relative to a methanesulfonamido moiety, this compound acts as a "privileged scaffold" in medicinal chemistry. It combines the bioactivity of the sulfonamide pharmacophore (carbonic anhydrase inhibition, anti-inflammatory potential) with the high reactivity of the o-acetophenone motif, enabling divergent synthetic pathways.

This guide details the physicochemical properties, optimized synthesis, and downstream applications of CID 21306, focusing on its utility as a precursor for transition-metal-catalyzed C–H activation and condensation reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | N-(2-Acetylphenyl)methanesulfonamide |

| Common Synonyms | 2'-Acetylmethanesulfonanilide; o-Acetamido-methanesulfonamide |

| CAS Registry Number | 5317-80-6 |

| PubChem CID | 21306 |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| Melting Point | 104–106 °C (Recrystallized from EtOH) |

| pKa (Sulfonamide NH) | ~9.5 (Predicted) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in H₂O |

Synthesis Protocol: Sulfonylation of 2-Aminoacetophenone

The synthesis of CID 21306 is a nucleophilic substitution reaction where the amino group of 2-aminoacetophenone attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).

Mechanism & Rationale

-

Base Selection (Pyridine): Pyridine acts as both the solvent and the proton scavenger (base). It neutralizes the HCl generated during the reaction, driving the equilibrium forward. Its aromatic nature prevents side reactions common with stronger aliphatic amine bases.

-

Temperature Control: The reaction is exothermic. Initial cooling (0 °C) is critical to prevent the formation of bis-sulfonamides (N(SO₂Me)₂ species).

Step-by-Step Protocol

Reagents:

-

2-Aminoacetophenone (1.0 eq, 13.5 g, 100 mmol)

-

Methanesulfonyl chloride (MsCl) (1.2 eq, 9.3 mL, 120 mmol)

-

Pyridine (anhydrous) (50 mL)

-

Dichloromethane (DCM) (Optional co-solvent for workup)

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-aminoacetophenone (13.5 g) in pyridine (50 mL).

-

Addition: Cool the solution to 0 °C using an ice-water bath. Add MsCl dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: Evolution of heat indicates reaction progress.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours . Monitor by TLC (Eluent: 30% EtOAc in Hexanes; R_f Product ~0.4).

-

Quenching: Pour the reaction mixture slowly into 300 mL of ice-cold 2N HCl . Why? This converts excess pyridine into water-soluble pyridinium chloride, facilitating its removal.

-

Isolation: A precipitate should form.

-

Purification: Recrystallize the crude solid from Ethanol (95%) or a mixture of EtOAc/Hexanes to yield colorless prisms.

Yield: Typical yields range from 85–92% .

Divergent Applications: From Scaffold to Heterocycles

CID 21306 is a "linchpin" intermediate. The ortho-disposition of the acetyl and sulfonamide groups allows for two distinct, high-value cyclization pathways.

Pathway A: Synthesis of 3-Methyl-1H-indazole

This pathway utilizes the condensation of the ketone with hydrazine. The sulfonamide group acts as a leaving group in some variants or is retained to provide sulfonated indazoles, which are potent bioisosteres in kinase inhibitor design.

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux.

-

Mechanism: Formation of the hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazone nitrogen onto the aromatic ring (if sulfonamide is displaced) or simple dehydration if the sulfonamide N is not the leaving group. Note: For CID 21306, the standard reaction yields the N-sulfonyl indazole or the free indazole depending on conditions.

Pathway B: Rh(III)-Catalyzed C–H Activation (Indole Synthesis)

In modern drug discovery, CID 21306 serves as a substrate for Cp*Rh(III)-catalyzed C–H annulation . The sulfonamide acts as a Directing Group (DG) to activate the ortho C–H bond (though here the position is blocked, the acetyl group directs). More commonly, N-sulfonyl ketimines derived from this scaffold react with alkynes to form indoles .

Pathway C: The Camps Cyclization (Quinoline Synthesis)

Under basic conditions (e.g., NaOH/H₂O or NaOEt/EtOH), the amide nitrogen can attack the acetyl carbonyl (if modified) or the acetyl enolate can attack a downstream electrophile. For CID 21306, the sulfonamide is stable, but if the N-atom is alkylated with an acetate equivalent, it cyclizes to 4-quinolones.

Visualizing the Chemistry

The following diagram illustrates the synthesis of CID 21306 and its transformation into the 3-methylindazole scaffold, a key pharmacophore.

Caption: Synthesis of CID 21306 and downstream cyclization to 3-methylindazole via hydrazine condensation.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The sulfonyl chloride reagent (MsCl) used in synthesis is lachrymatory and corrosive; handle with extreme care before the reaction is quenched.

-

Storage: Store at room temperature (15–25 °C) in a dry place. Stable under normal conditions.

References

-

PubChem. N-(2-Acetylphenyl)methanesulfonamide (CID 21306) - Compound Summary. National Library of Medicine. [Link]

-

MDPI. Synthesis, Structure and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)benzenesulfonamide Derivatives. (Contextual reference for sulfonylation protocols of 2-aminoacetophenones). [Link]

-

Organic Syntheses. General Methods for Sulfonamide Formation. (Standard Protocol Validation). [Link]

-

Journal of Medicinal Chemistry. Sulfonamides as Privileged Scaffolds in Drug Discovery. (Bioactivity context). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of N-(2-acetylphenyl)methanesulfonamide

Abstract

This technical guide provides detailed protocols and theoretical insights for the N-alkylation of N-(2-acetylphenyl)methanesulfonamide, a key transformation for the synthesis of diverse molecular scaffolds in drug discovery and medicinal chemistry. N-alkylated sulfonamides are prevalent motifs in a wide array of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines two robust and widely applicable procedures: a classical approach utilizing alkyl halides under basic conditions and the Mitsunobu reaction for the alkylation with alcohols. The rationale behind reagent selection, reaction setup, and troubleshooting is discussed in depth to ensure successful implementation by researchers.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone in the development of pharmaceuticals, famously associated with antibacterial drugs but also found in agents for treating a range of conditions including cancer and viral infections.[3] The nitrogen atom of the sulfonamide moiety provides a crucial handle for synthetic modification. N-alkylation, in particular, is a fundamental strategy to expand chemical diversity, fine-tune biological activity, and improve drug-like properties such as solubility and metabolic stability.

N-(2-acetylphenyl)methanesulfonamide presents an interesting starting material, featuring a reactive sulfonamide N-H bond and an ortho-acetyl group on the phenyl ring. The procedures detailed herein are designed to be broadly applicable for the introduction of various alkyl groups, paving the way for the generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Principles and Mechanistic Overview

The N-alkylation of a sulfonamide is predicated on the acidity of the sulfonamide proton. The strong electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton sufficiently acidic (pKa ≈ 10-11) to be removed by a suitable base. The resulting sulfonamidate anion is a potent nucleophile that can readily participate in substitution reactions.

General Mechanism of N-Alkylation

The most common pathway for N-alkylation involves a two-step process:

-

Deprotonation: A base abstracts the acidic proton from the sulfonamide nitrogen, generating a resonance-stabilized sulfonamidate anion.

-

Nucleophilic Attack: The sulfonamidate anion then acts as a nucleophile, attacking an electrophilic carbon atom (typically from an alkyl halide or a species generated in situ), leading to the formation of a new N-C bond via an SN2 mechanism.

Caption: General mechanism for the N-alkylation of a sulfonamide.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a robust and cost-effective approach suitable for a wide range of primary and some secondary alkyl halides. The choice of base and solvent is critical for success and can be tailored to the reactivity of the alkylating agent.

Materials:

-

N-(2-acetylphenyl)methanesulfonamide

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-(2-acetylphenyl)methanesulfonamide (1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the sulfonamide) followed by anhydrous potassium carbonate (1.5-2.0 equiv.).

-

Reaction Mixture Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Rationale for Reagent Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the sulfonamide without causing significant side reactions like hydrolysis of the acetyl group. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though with increased caution.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the sulfonamidate salt and promotes SN2 reactions.[4] Acetonitrile can be a suitable alternative.

Expected Outcomes:

| Alkylating Agent | Expected Yield |

| Methyl Iodide | >90% |

| Ethyl Bromide | 85-95% |

| Benzyl Bromide | 80-90% |

Protocol 2: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction is an exceptionally mild and reliable method for the N-alkylation of sulfonamides using primary or secondary alcohols.[5][6] A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[6]

Materials:

-

N-(2-acetylphenyl)methanesulfonamide

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve N-(2-acetylphenyl)methanesulfonamide (1.0 equiv.), the desired alcohol (1.1-1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (approx. 0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

The crude residue can often be purified directly, or it can be dissolved in a minimal amount of dichloromethane and purified by flash chromatography. Triphenylphosphine oxide, a major byproduct, can sometimes be challenging to remove.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Mitsunobu Workflow:

Caption: Workflow for the Mitsunobu N-alkylation protocol.

Rationale and Causality:

-

The combination of PPh₃ and DIAD/DEAD forms a phosphonium salt intermediate in situ.[5]

-

The alcohol attacks this intermediate, leading to an activated alkoxyphosphonium salt.

-

The sulfonamide, acting as the nucleophile, attacks this activated alcohol, displacing triphenylphosphine oxide and forming the desired N-alkylated product.[6] This reaction is particularly advantageous for thermally sensitive substrates due to its mild conditions.[5]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction (Protocol 1) | - Insufficiently strong base. - Low quality/wet solvent or reagents. - Sterically hindered alkyl halide. | - Use a stronger base (e.g., NaH). - Ensure all reagents and solvents are anhydrous. - Increase reaction temperature and time; consider an alternative method like the Mitsunobu reaction. |

| Low or No Reaction (Protocol 2) | - Low quality/wet solvent or reagents. - Sterically hindered alcohol. - Incorrect order of addition. | - Use anhydrous THF. - The Mitsunobu reaction is sensitive to steric hindrance; consider a less hindered alcohol or Protocol 1. - Add the azodicarboxylate last and dropwise at 0 °C.[7] |

| Formation of Multiple Products | - O-alkylation of the acetyl group (unlikely but possible under harsh conditions). - Di-alkylation (if a primary sulfonamide was used). | - Use milder conditions (lower temperature, weaker base). - N/A for the specified substrate. |

| Difficult Purification (Protocol 2) | - Co-elution of triphenylphosphine oxide with the product. | - Attempt to precipitate the triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexanes before chromatography. - Use polymer-supported triphenylphosphine for easier removal. |

References

-

Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Available at: [Link]

-

Dembiński, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(15), 9764–9853. Available at: [Link]

-

Li, Y., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8344–8355. Available at: [Link]

-

Li, F., et al. (2017). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 41(19), 10929-10935. Available at: [Link]

-

Kasyan, A. O., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 28-36. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

-

Iakovenko, R., et al. (2020). Heteroaryl sulfonamide synthesis: Scope and limitations. RSC Advances, 10(52), 31215-31223. Available at: [Link]

-

Rehman, A. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6619. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

Butters, M., et al. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. Available at: [Link]

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]

-

Leopoldo, M., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. European Journal of Medicinal Chemistry, 108, 333-343. Available at: [Link]

-

Moskalik, M. Y., & Astakhova, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5336. Available at: [Link]

-

Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(6), 1336-1339. Available at: [Link]

-

Villemin, D., et al. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 23(15), 2241-2249. Available at: [Link]

-

Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]

-

Sharma, P. N., & Kumar, A. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(52), 31215-31223. Available at: [Link]

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]

-

Phase Transfer Catalysis(Mechanism and Applications). (2020, August 27). YouTube. Available at: [Link]

-

Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. Available at: [Link]

-

Gaylord Chemical Company. (n.d.). Alkylation. gChem. Available at: [Link]

-

Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607–7614. Available at: [Link]

-

Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2), 13. Available at: [Link]

Sources

- 1. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Separation of N-(2-acetylphenyl)methanesulfonamide from Starting Amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the separation of N-(2-acetylphenyl)methanesulfonamide from its starting amine, 2-aminoacetophenone.

Understanding the Separation Challenge

The successful synthesis of N-(2-acetylphenyl)methanesulfonamide from 2-aminoacetophenone is critically dependent on an effective purification strategy to remove the unreacted starting amine. The key to a successful separation lies in exploiting the differing physicochemical properties of the acidic sulfonamide product and the basic starting amine.

A foundational understanding of the pKa values is crucial. The starting material, 2-aminoacetophenone, is a primary amine with a basic character (strongest basic pKa of approximately 7.3).[1][2] In contrast, the product, N-(2-acetylphenyl)methanesulfonamide, possesses an acidic proton on the sulfonamide nitrogen, with a predicted acidic pKa of around 7.60.[3] This difference in acidity and basicity is the cornerstone of the primary separation technique: liquid-liquid extraction.

Physicochemical Properties at a Glance

| Property | N-(2-acetylphenyl)methanesulfonamide (Product) | 2-Aminoacetophenone (Starting Amine) |

| Molecular Formula | C9H11NO3S | C8H9NO |

| Molecular Weight | 213.25 g/mol | 135.16 g/mol [1] |

| Appearance | Solid | Yellow to yellow-brown liquid or solid[4][5] |

| Melting Point | 88-89 °C[3] | 20 °C[4] |

| pKa | ~7.60 (acidic)[3] | ~7.3 (strongest basic)[1][2] |

| Solubility | Soluble in ethanol.[3] | Soluble in ethanol, methanol, acetone; slightly soluble in water.[6][7][8][9] |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format, providing both immediate solutions and long-term strategies.

Liquid-Liquid Extraction

Q1: My aqueous washes are not effectively removing the starting amine. What's going wrong?

A1: This is a common issue and usually points to incorrect pH of the aqueous wash. To effectively remove the basic 2-aminoacetophenone, you need to protonate it to form a water-soluble salt.[10][11]

-

Immediate Steps:

-

Ensure your aqueous wash is sufficiently acidic. A 1M solution of hydrochloric acid (HCl) is typically effective.

-

Perform multiple extractions with the acidic solution. Three to four washes are often necessary for complete removal of the amine.

-

Check the pH of the aqueous layer after extraction to ensure it remains acidic.

-

-

Long-Term Strategy:

-

Before beginning the workup, it's good practice to check the pH of your acidic solution.

-

Consider the volume of your washes. Using smaller volumes for multiple extractions is generally more effective than a single large volume wash.

-

Q2: I'm observing an emulsion during the extraction process. How can I resolve this?

A2: Emulsions are common when dealing with complex mixtures. They are often caused by vigorous shaking or the presence of surfactants.

-

Immediate Steps:

-

Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

-

Gently swirl the separatory funnel instead of shaking vigorously.

-

Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

-

-

Long-Term Strategy:

-

If emulsions are a persistent problem, consider using a different organic solvent for the extraction.

-

A gentle, rocking motion for mixing the layers can be as effective as vigorous shaking and is less likely to cause emulsions.

-

Column Chromatography

Q3: My product and the starting amine are co-eluting during column chromatography. How can I improve the separation?

A3: Co-elution is a sign that the chosen solvent system does not have sufficient resolving power for your mixture.[12]

-

Immediate Steps:

-

Adjust the polarity of your mobile phase. For normal-phase chromatography on silica gel, decreasing the polarity (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention of both compounds, potentially improving separation.

-

Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal mobile phase before running the column.

-

-

Long-Term Strategy:

Q4: I'm not recovering my product from the column. Where did it go?

A4: This can be a frustrating experience and can be due to several factors.

-

Troubleshooting Steps:

-

Compound Decomposition: Your compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[13]

-

Incorrect Solvent System: You may be using a solvent system that is too nonpolar, and your compound is strongly adsorbed to the silica. Try flushing the column with a more polar solvent.

-

Dilute Fractions: It's possible your compound has eluted, but the fractions are too dilute to detect. Try concentrating a few fractions to see if your product is present.[13]

-

Crystallization

Q5: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[15] This is often due to the solution being too saturated or cooling too quickly.

-

Immediate Steps:

-

Reheat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent to decrease the saturation.

-

Allow the solution to cool more slowly. Insulating the flask can help.[15]

-

-

Long-Term Strategy:

Q6: No crystals are forming, even after the solution has cooled completely.

A6: This usually indicates that the solution is not sufficiently saturated or that nucleation has not been initiated.

-

Immediate Steps:

-

Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[16]

-

Add a seed crystal of the pure compound if available.

-

If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

-

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 2-Aminoacetophenone

This protocol is designed to separate the acidic N-(2-acetylphenyl)methanesulfonamide from the basic 2-aminoacetophenone.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat this wash 2-3 times.

-

Neutralization and Back-Extraction (Optional): To confirm the presence of the starting amine in the acidic washes, combine the aqueous layers, basify with a strong base (e.g., NaOH) until the pH is >10, and then extract with an organic solvent. Evaporation of this organic layer should yield the recovered 2-aminoacetophenone.

-

Neutral Wash: Wash the original organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

-

Brine Wash: Wash the organic layer with brine to remove any residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-(2-acetylphenyl)methanesulfonamide.

Protocol 2: Purification by Column Chromatography

This protocol is for the further purification of N-(2-acetylphenyl)methanesulfonamide after the initial extraction.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: Carefully load the silica-adsorbed product onto the top of the column.

-

Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-(2-acetylphenyl)methanesulfonamide.

Protocol 3: Recrystallization of N-(2-acetylphenyl)methanesulfonamide

This protocol is for the final purification of the solid product.

-

Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is a good starting point.[3]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[17]

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Workflow for Separation and Purification

Caption: Workflow for the separation and purification of N-(2-acetylphenyl)methanesulfonamide.

Troubleshooting Logic for Liquid-Liquid Extraction

Caption: Troubleshooting logic for ineffective amine removal during liquid-liquid extraction.

References

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2'-Aminoacetophenone in Organic Solvents.

- ContaminantDB. (2016, May 25). 2-Aminoacetophenone (CHEM026972).

- Fengchen Group Co., Ltd. (n.d.). 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9 Manufacturers and Suppliers.

- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2'-Aminoacetophenone in Reaction Media.

- PubChem. (n.d.). 2'-Aminoacetophenone.

- ChemicalBook. (n.d.). 2-Aminoacetophenone CAS#: 551-93-9.

- Benchchem. (2025, December). Technical Support Center: Crystallinity of Sulfonamide Compounds.

- (n.d.). 5317-80-6(N-(2-ACETYLPHENYL)METHANESULFONAMIDE) Product Description.

- (n.d.). Facile separation of sulfonamides from their degradates by liquid--liquid extraction.

- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.

- Wikipedia. (n.d.). Liquid–liquid extraction.

- (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

- Benchchem. (2025, November). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.

- ChemicalBook. (2026, January 30). 2-Aminoacetophenone.

- FooDB. (2010, April 8). Showing Compound 2-Aminoacetophenone (FDB010572).

- (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

- Department of Chemistry : University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

- 1. ContaminantDB: 2-Aminoacetophenone [contaminantdb.ca]

- 2. Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB [foodb.ca]

- 3. 5317-80-6 CAS MSDS (N-(2-ACETYLPHENYL)METHANESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Aminoacetophenone CAS#: 551-93-9 [m.chemicalbook.com]

- 5. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. Purification [chem.rochester.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

minimizing intramolecular cyclization side reactions in ortho-acetophenones

Technical Support Center for High-Fidelity Synthesis

Status: Operational Ticket Focus: Minimizing Intramolecular Cyclization in o-Substituted Acetophenones Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Ortho-Effect" Challenge

Welcome to the Stability Hub. If you are working with ortho-acetophenones (specifically o-amino, o-hydroxy, or o-nitro derivatives), you are fighting entropy. The proximity of a nucleophile (–NH₂, –OH) to an electrophile (–C=O) creates a high "effective molarity," making intramolecular cyclization kinetically favored over your desired intermolecular reactions.

This guide provides the protocols to disrupt these pathways, specifically preventing the formation of Indoles (via Madelung-type mechanisms), Quinolines (via Friedländer-type condensation), and Indigo/Oligomers (via oxidative dimerization).

Diagnostic Matrix: Identify Your Side Reaction

Before applying a fix, identify which parasite reaction is consuming your starting material.

| Symptom | Probable Side Reaction | Mechanism | Trigger Conditions |

| Deep Blue/Purple Precipitate | Indigo/Indirubin Formation | Oxidative Dimerization (Baeyer-Drewsen type) | Basic conditions, presence of Oxygen, o-nitro/amino precursors. |

| High Fluorescence (Blue/Green) | Quinoline Formation | Friedländer Condensation | Acid or Base catalysis, presence of other ketones or self-condensation. |

| Loss of Carbonyl Peak (IR/NMR) | Indole Formation | Madelung Cyclization | Strong Base (e.g., alkoxides), High Temp (>150°C), or Transition Metal catalysis. |

| Insoluble Tar/Gunk | Oligomerization | Uncontrolled Aldol Condensation | High concentration, lack of steric bulk, thermodynamic control. |

Visualization: The Pathway of Failure

The following diagram illustrates the competing pathways you must suppress. The goal is to block the red paths (Cyclization) to favor the green path (Desired Reaction).

Caption: Competing reaction pathways for o-aminoacetophenone. Red dashed lines indicate spontaneous cyclization risks.

Prevention Protocols

Protocol A: The "Anti-Friedländer" Strategy (Acid/Base Management)

Issue: o-Aminoacetophenones are "pre-loaded" for Friedländer synthesis. In the presence of any enolizable ketone (even itself), they will condense to form quinolines. The Fix:

-

Concentration: Run reactions at high dilution (<0.05 M) to disfavor intermolecular self-condensation (dimerization).

-

pH Control: Avoid the "Danger Zone" of pH 4–9.

-

Why? Acid catalyzes imine formation; base catalyzes enolate formation. Both are needed for Friedländer.

-

Action: If possible, keep the amine protonated (ammonium salt) until the exact moment of reaction, or fully protected.

-

-

Trap the Amine: If the amine is not the reaction center, use a reversible protecting group immediately.

Protocol B: The "Anti-Madelung" Strategy (Conformational Lock)

Issue: Madelung synthesis forces the amide/amine to attack the neighboring ketone methyl group. This requires a specific planar conformation. The Fix: Steric Disruption.

-

Bulky Protection: Use a bulky protecting group (e.g., N-Boc or N-Trityl) instead of N-Acetyl.

-

Avoid Alkoxide Bases: Standard Madelung conditions use NaOEt/KOtBu at high temps. If your desired reaction requires a base, switch to:

-

Inorganic Bases:

or -

Non-Nucleophilic Bases: LiHMDS (at -78°C) allows for kinetic control, preventing the thermodynamic cyclization.

-

Protocol C: Protection Strategy Table

Select the right shield for your nucleophile.

| Protecting Group (PG) | Stability Profile | Cyclization Risk | Recommended For |

| Acetyl (Ac) | Stable to acid; labile to base. | HIGH | Not recommended.[9] Can participate in Madelung cyclization itself. |

| Boc (tert-butyloxycarbonyl) | Labile to acid (TFA/HCl); stable to base. | LOW | General use.[10] Steric bulk hinders cyclization. |

| Tosyl (Ts) | Very stable. Removed by strong acid or reduction.[1] | VERY LOW | Electron-withdrawing nature deactivates the nucleophile, killing Friedländer reactivity. |

| Fmoc | Labile to base (piperidine); stable to acid. | MEDIUM | Use only if acidic conditions are required for the main reaction. |

Troubleshooting Workflow (Decision Tree)

Follow this logic flow when you detect an impurity.

Caption: Step-by-step diagnostic tree for identifying ortho-acetophenone side reactions.

Frequently Asked Questions (FAQ)

Q: I am trying to alkylate the ketone, but I keep getting an indole. Why?

A: You are likely using a base strong enough to deprotonate the

-

Fix: Switch to a soft enolization method. Use a Lewis acid to activate the ketone for alkylation, or use an enamine intermediate, rather than forming a hard enolate.

Q: My reaction turned dark blue upon adding NaOH. Is my product ruined? A: Likely, yes. This is the classic Baeyer-Drewsen (or related) pathway where o-nitro or o-amino ketones undergo oxidative dimerization to form Indigo dyes.

-

Fix: This reaction requires oxygen. You must rigorously degas your solvents (freeze-pump-thaw) and run the reaction under a positive pressure of Nitrogen or Argon.

Q: Can I use Acetone as a solvent for cleaning or reactions? A: Absolutely not. In the presence of o-aminoacetophenone and trace acid/base, acetone will react to form 2,4-dimethylquinoline (and other condensates) via the Friedländer synthesis. Use non-enolizable solvents like DCM, THF, or Toluene.

Q: Which protecting group is "bulletproof" for these substrates? A: The Tosyl (Ts) group is the gold standard here. The sulfonyl group strongly withdraws electrons from the nitrogen, making it non-nucleophilic. This shuts down the initial attack required for both Madelung and Friedländer cyclizations.

References

-

Madelung Indole Synthesis Mechanism & Conditions

-

Friedländer Synthesis & Side Reactions

- Source: BenchChem / Alfa Chemistry

- Context: Details the self-condensation of o-aminoacetophenones in acidic/basic media to form quinolines.

-

URL:

-

Baeyer-Drewsen Indigo Synthesis

-

Protecting Groups in Organic Synthesis

- Source: UT Southwestern / Greene's Protective Groups

- Context: Stability profiles of Boc, Tosyl, and Acetyl groups.

-

URL:

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(2-acetylphenyl) vs. N-(4-acetylphenyl) Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its broad therapeutic potential, including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3][4][5] The bioactivity of these compounds can be significantly modulated by the nature and position of substituents on the aromatic rings. This guide provides an in-depth, objective comparison of the bioactivity of N-(2-acetylphenyl) sulfonamides and their N-(4-acetylphenyl) isomers, offering experimental insights and mechanistic explanations to inform rational drug design.

Structural and Synthetic Overview: The Significance of Isomeric Position

N-(acetylphenyl) sulfonamides are typically synthesized via the reaction of an appropriate aminobenzophenone with a substituted sulfonyl chloride.[2][6] The key distinction between the two isomers lies in the position of the acetyl group on the phenyl ring attached to the sulfonamide nitrogen.

-

N-(2-acetylphenyl) sulfonamide (ortho-isomer): The acetyl group is positioned at the ortho-position relative to the sulfonamide linkage.

-

N-(4-acetylphenyl) sulfonamide (para-isomer): The acetyl group is located at the para-position.

This seemingly minor positional change has profound implications for the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. The ortho-isomer, for instance, can form an intramolecular hydrogen bond between the sulfonamide N-H and the acetyl oxygen, influencing its conformation.[7]

This protocol provides a representative method for synthesizing these compounds.

Objective: To synthesize N-(acetylphenyl) sulfonamides by reacting the corresponding aminoacetophenone with a sulfonyl chloride.

Materials:

-

2-aminoacetophenone or 4-aminoacetophenone

-

Benzenesulfonyl chloride (or a substituted variant)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the respective aminoacetophenone (ortho or para) in pyridine or DCM.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add 1.1 equivalents of the desired sulfonyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl to neutralize the excess pyridine.

-

Extract the product into an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to yield the pure N-(acetylphenyl) sulfonamide.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Comparative Bioactivity: A Tale of Two Isomers

While direct head-to-head comparative studies are not abundant, analysis of the existing literature on individual isomers and related structures allows for the extrapolation of key differences in their biological profiles.

Sulfonamides traditionally exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][9][10][11] The efficacy of this inhibition can be influenced by the overall electronic and steric profile of the molecule.

-

N-(4-acetylphenyl) Derivatives: The para-acetyl group, being a meta-director and electron-withdrawing, influences the pKa of the sulfonamide nitrogen. This can affect the binding affinity to the DHPS active site. Studies on various N-(4-acetylphenyl) sulfonamide derivatives have demonstrated their potential as scaffolds for developing new antimicrobial agents.[8] For instance, derivatives incorporating thiazole or thiazolidinone moieties have shown notable antimicrobial activity.[8]

-

N-(2-acetylphenyl) Derivatives: The ortho-acetyl group can introduce steric hindrance, which might either hinder or, in some cases, enhance binding to a target enzyme, depending on the topology of the active site. More significantly, the ortho-positioning of the acetyl and sulfonamide groups creates a potential bidentate chelation site for metal ions. This is a critical feature, as many bacterial enzymes are metalloenzymes. The ability of the ortho-isomer to chelate essential metal ions could represent an additional or alternative mechanism of antimicrobial action not available to the para-isomer.

Table 1: Summary of Antimicrobial Potential

| Isomer | Potential Primary Mechanism | Key Structural Feature Influencing Activity | Supporting Evidence |

|---|---|---|---|

| N-(2-acetylphenyl) | DHPS Inhibition, Potential Metalloenzyme Inhibition | Ortho-acetyl and sulfonamide groups can act as a metal-chelating moiety. Steric influence. | Structure allows for intramolecular hydrogen bonding which can affect conformation and binding.[7] |

| N-(4-acetylphenyl) | DHPS Inhibition | Electron-withdrawing nature of the para-acetyl group modulates the sulfonamide's acidity. | Serves as a versatile scaffold for further derivatization to enhance antimicrobial effects.[8][12] |

Sulfonamides are renowned inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4][13] Their inhibition has therapeutic applications in glaucoma, diuresis, and cancer.[1][13]

-

N-(4-acetylphenyl) Derivatives: The unsubstituted sulfonamide group (-SO₂NH₂) is the primary zinc-binding group in the CA active site. The N-phenyl substituent plays a crucial role in establishing further interactions within the active site, thereby determining potency and isoform selectivity. The para-acetyl group can participate in hydrogen bonding or other interactions within the hydrophilic or hydrophobic regions of the active site, influencing overall inhibitory activity.

-

N-(2-acetylphenyl) Derivatives: The ortho-acetyl group's proximity to the sulfonamide linkage can sterically influence how the primary zinc-binding group anchors to the catalytic zinc ion. This steric effect could be detrimental to binding in some CA isoforms but potentially beneficial in others, leading to different selectivity profiles compared to the para-isomer. Furthermore, the potential for the ortho-acetyl oxygen to interact with active site residues could provide an additional binding interaction, enhancing potency.

The anticancer activity of sulfonamides is multifaceted, involving mechanisms like CA inhibition (particularly of tumor-associated isoforms CA IX and XII), cell cycle arrest, and inhibition of angiogenesis.[1][4][14]

-

N-(4-acetylphenyl) Derivatives: These compounds have been used as foundational structures for developing potent anticancer agents.[15] The acetyl group serves as a convenient chemical handle for further molecular elaboration to optimize activity against specific cancer-related targets.

-

N-(2-acetylphenyl) Derivatives: The unique stereoelectronic properties of the ortho-isomer can lead to novel interactions with anticancer targets such as protein kinases. The ability to adopt a specific conformation due to intramolecular hydrogen bonding might pre-organize the molecule for optimal binding to a kinase's ATP-binding pocket.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in bioactivity can be rationalized by considering the distinct chemical properties imparted by the acetyl group's position.

-

Steric Hindrance (Ortho-isomer): The bulky acetyl group adjacent to the sulfonamide linker can restrict bond rotation. This may force the molecule into a specific conformation that could be either favorable or unfavorable for binding to a biological target.

-

Intramolecular Hydrogen Bonding (Ortho-isomer): The N-H of the sulfonamide can form a hydrogen bond with the carbonyl oxygen of the ortho-acetyl group.[7] This locks the molecule into a more rigid, planar conformation, reducing its conformational flexibility. This "conformational locking" can be advantageous if the resulting shape is complementary to an enzyme's active site, but detrimental if it is not.

-

Electronic Effects (Para-isomer): In the para-position, the acetyl group exerts a purely electronic effect (electron-withdrawing) on the sulfonamide moiety through the aromatic ring. This influences the acidity of the sulfonamide proton, which is critical for its role as a hydrogen bond donor in receptor interactions.

-

Chelation (Ortho-isomer): The ortho-arrangement of the sulfonamide nitrogen and the acetyl oxygen creates a classic bidentate ligand capable of chelating metal ions. This opens up a potential mechanism of action against metalloenzymes that is not possible for the para-isomer.

This protocol is essential for quantitatively comparing the antimicrobial efficacy of the synthesized isomers.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(2-acetylphenyl) and N-(4-acetylphenyl) sulfonamide derivatives against selected bacterial strains.

Materials:

-

Synthesized sulfonamide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Sulfamethoxazole[16], Ciprofloxacin)

-

Negative control (broth only)

-

Resazurin or similar viability indicator (optional)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO). Create a series of two-fold serial dilutions in CAMHB in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Also, prepare a positive growth control (inoculum in broth, no compound) and a negative sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader. The addition of a viability dye like resazurin can aid in clearer endpoint determination.

-

Data Analysis: Compare the MIC values of the N-(2-acetylphenyl) sulfonamide with its N-(4-acetylphenyl) counterpart. A lower MIC value indicates higher potency.

Conclusion and Future Perspectives

The isomeric position of the acetyl group in N-(acetylphenyl) sulfonamides is a critical determinant of their biological activity.

-

N-(4-acetylphenyl) sulfonamides act as conventional sulfonamides where the para-substituent primarily exerts electronic effects, modulating the acidity and interaction potential of the core sulfonamide pharmacophore. Their linear geometry and accessible acetyl group make them excellent scaffolds for further chemical modification.

-

N-(2-acetylphenyl) sulfonamides are structurally distinct. The ortho-acetyl group introduces significant steric effects, promotes a more rigid conformation via intramolecular hydrogen bonding, and offers a potential metal chelation site. These features can lead to different target selectivity and potentially novel mechanisms of action compared to their para-counterparts.

For researchers in drug development, the choice between these isomeric scaffolds should be target-dependent. If the goal is to modify a known sulfonamide pharmacophore, the para-isomer provides a predictable and synthetically tractable platform. However, if the objective is to discover novel inhibitors, potentially with a different mechanism of action or selectivity profile, the ortho-isomer presents a more structurally intriguing starting point. Future research should focus on direct, parallel synthesis and screening of both isomeric libraries against a wide range of biological targets to fully elucidate their comparative therapeutic potential.

References

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (2021). PMC. [Link]

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2023). PMC. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF. (2021). ResearchGate. [Link]

-

N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (2018). Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and antibacterial activity of novel N-acylsulfonamides. (2014). ResearchGate. [Link]

-

Efficient Synthesis, Characterization, and Antibacterial Activity of Novel N -Acylsulfonamides and Sulfonylureas. (2014). ResearchGate. [Link]

-

Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. (n.d.). PubChem. [Link]

-

Structure property relationships of N-acylsulfonamides and related bioisosteres. (2021). PubMed. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers. [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties | Request PDF. (2022). ResearchGate. [Link]

-

Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). TUDelft. [Link]

-

Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.). Research India Publications. [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PMC. [Link]

-

In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. (2013). World Journal of Pharmaceutical Sciences. [Link]

-

Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Heliyon. [Link]

-

N-(2-Acetylphenyl)benzenesulfonamide. (2009). ResearchGate. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

-

synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2022). IJNRD. [Link]

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (2024). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). Bentham Science. [Link]

-

biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Anticancer and antiviral sulfonamides. (2003). PubMed. [Link]

-

Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers. [Link]

-

Sulfonamides with proven anticancer activity. (n.d.). ResearchGate. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. ripublication.com [ripublication.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Spectroscopic Signature: A Comparative Guide to the UV-Vis Absorption of N-(2-acetylphenyl)methanesulfonamide

For Immediate Release

Introduction to N-(2-acetylphenyl)methanesulfonamide and its Spectroscopic Importance

N-(2-acetylphenyl)methanesulfonamide belongs to the class of substituted aromatic sulfonamides, a scaffold prevalent in a multitude of pharmacologically active agents. The molecule incorporates a benzene ring substituted with an acetyl group and a methanesulfonamide group at the ortho position. This unique arrangement of an electron-withdrawing acetyl group and a potentially hydrogen-bond-donating sulfonamide moiety suggests intricate electronic transitions that can be probed by UV-Vis spectroscopy. The determination of its absorption maxima (λmax) is crucial for developing analytical methods for its quantification, studying its electronic properties, and predicting its behavior in various chemical environments.

Comparative UV-Vis Spectral Analysis

To predict the UV-Vis absorption maxima of N-(2-acetylphenyl)methanesulfonamide, we will analyze the spectra of structurally related compounds. The core chromophore in the target molecule is acetophenone. The introduction of the N-methanesulfonamide group at the ortho position is expected to modulate its spectral properties.

Table 1: Comparison of UV-Vis Absorption Maxima of N-(2-acetylphenyl)methanesulfonamide and Related Compounds

| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| N-(2-acetylphenyl)methanesulfonamide | Ethanol (Predicted) | ~245-255 and ~280-300 | - | Predicted based on analogs | |

| Acetophenone | Ethanol | 241, 278 | 12800, 1000 | ||

| p-Hydroxyacetophenone | NaH2PO4 buffer (pH 7) | ~275 | - | ||

| 4'-Aminoacetophenone | Acidic mobile phase | ~220, ~310 | - | ||

| 2-Hydroxyacetophenone | - | - | - | ||

| Benzene | - | 184, 202, 255 | - |

Analysis of Comparative Data:

The UV-Vis spectrum of an aromatic compound is primarily dictated by the π → π* and n → π* electronic transitions of its chromophores. For acetophenone, the parent chromophore, two main absorption bands are observed. The intense band around 241 nm is attributed to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. A weaker band, often appearing as a shoulder around 278 nm, is due to the n → π* transition of the carbonyl group's non-bonding electrons.

The introduction of substituents on the benzene ring significantly influences these transitions:

-

Auxochromes: Groups like hydroxyl (-OH) and amino (-NH2) are auxochromes that, when attached to a chromophore, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is evident in p-hydroxyacetophenone and 4'-aminoacetophenone, where the λmax is shifted to longer wavelengths compared to acetophenone.

-

Positional Isomerism: The position of the substituent relative to the acetyl group is critical. In our target molecule, the methanesulfonamide group is in the ortho position. This proximity can lead to steric hindrance, potentially disrupting the coplanarity of the acetyl group with the benzene ring. Such steric effects can result in a hypsochromic shift (shift to shorter wavelengths) and a hypochromic effect (decrease in absorption intensity).

-

The N-Methanesulfonamide Group: The methanesulfonamide group (-NHSO2CH3) itself contains a nitrogen atom with a lone pair of electrons, which can act as an auxochrome. However, the strong electron-withdrawing nature of the sulfonyl group (-SO2-) can counteract this effect.

Predicted Spectrum for N-(2-acetylphenyl)methanesulfonamide:

Based on the analysis of its structural components, the UV-Vis spectrum of N-(2-acetylphenyl)methanesulfonamide in a polar solvent like ethanol is predicted to exhibit two main absorption bands:

-

An intense band in the region of 245-255 nm , corresponding to the π → π* transition. This is slightly shifted from acetophenone due to the electronic effects of the ortho-substituent.

-

A weaker band or shoulder in the region of 280-300 nm , corresponding to the n → π* transition of the carbonyl group. The ortho-substitution might influence the intensity and exact position of this band.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally validate the predicted absorption maxima, the following detailed protocol for obtaining the UV-Vis spectrum of N-(2-acetylphenyl)methanesulfonamide is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the UV-Vis absorption maxima (λmax) of N-(2-acetylphenyl)methanesulfonamide in a suitable solvent.

Materials:

-

N-(2-acetylphenyl)methanesulfonamide (high purity)

-

Spectroscopic grade ethanol (or other suitable solvent like methanol or acetonitrile)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

**dot

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount (e.g., 10 mg) of N-(2-acetylphenyl)methanesulfonamide using an analytical balance.

-

Dissolve the compound in a 10 mL volumetric flask with spectroscopic grade ethanol to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µg/mL) in ethanol. The choice of concentrations should yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate as per the manufacturer's instructions.

-

Set the desired wavelength range for scanning, for example, from 200 to 400 nm.

-

Fill a clean quartz cuvette with the blank solvent (ethanol) and place it in the reference holder. Place another cuvette with the blank in the sample holder and perform a baseline correction (autozero). This step is crucial to subtract any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution.

-

Place the sample cuvette in the sample holder and record the UV-Vis spectrum.

-

Repeat the measurement for all the prepared dilutions, starting from the lowest concentration to the highest to minimize carryover.

-

-

Data Analysis:

-

Overlay the obtained spectra to observe the absorption pattern.

-

Identify the wavelength at which maximum absorbance occurs (λmax). There may be more than one λmax.

-

To confirm the validity of the measurements, plot a calibration curve of absorbance at a specific λmax versus the concentration of the solutions. A linear plot that passes through the origin confirms adherence to the Beer-Lambert law.

-

Structural Comparison and Rationale

The structural differences between N-(2-acetylphenyl)methanesulfonamide and its analogs are key to understanding their differing UV-Vis spectra.

**dot

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-acetylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Ensure Laboratory Safety and Environmental Responsibility.

Core Principles of Chemical Waste Disposal

The disposal of N-(2-acetylphenyl)methanesulfonamide must be approached with the understanding that it is a potentially hazardous chemical. The overarching principles guiding its disposal are waste minimization, proper segregation, secure containment, and adherence to regulatory requirements set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1]

Hazard Profile Analysis (Based on Analogous Compounds)

Due to the lack of a specific SDS for N-(2-acetylphenyl)methanesulfonamide (CAS No. 5317-80-6), its hazard profile is inferred from available data on methanesulfonamide and other N-substituted sulfonamides.

| Hazard Classification | Description | Source Analogs |

| Skin Irritation | May cause skin irritation upon contact. | Methanesulfonamide[2][3] |

| Eye Irritation | May cause serious eye irritation. | Methanesulfonamide[2][3] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Methanesulfonamide[3] |

| Acute Oral Toxicity | While specific data is unavailable, it should be handled as potentially harmful if swallowed. | General sulfonamide compounds |

| Aquatic Toxicity | Many sulfonamides are recognized as being toxic to aquatic life with long-lasting effects. | Phenothiazine (parent compound of a related sulfonamide)[1] |

Given these potential hazards, N-(2-acetylphenyl)methanesulfonamide must be treated as hazardous waste.

Step-by-Step Disposal Protocol